3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
概要
説明
3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C6H5BrN4O and a molecular weight of 229.03 g/mol . This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
準備方法
The synthesis of 3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of aminocyanopyrazole with formic acid, followed by heating in phosphorus oxychloride to obtain the desired product . Another method utilizes ultrasonic-assisted synthesis, which has been shown to be extremely fast and efficient, providing excellent yields without further purification .
化学反応の分析
3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Condensation Reactions: The compound can participate in condensation reactions with formic acid to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
科学的研究の応用
3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets and pathways. The compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . This interaction leads to the inhibition of CDK2, which targets tumor cells in a selective manner .
類似化合物との比較
3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also features a pyrazolopyrimidine scaffold and has shown potential as a CDK2 inhibitor.
Thioglycoside Derivatives: These compounds have been designed and synthesized as novel CDK2 targeting compounds.
1H-Pyrazolo[3,4-b]pyridine Derivatives: These derivatives have been synthesized and evaluated for their anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a CDK2 inhibitor, making it a valuable compound for further research and development in various fields.
生物活性
3-Bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its pharmacological applications and mechanisms of action.
Synthesis Methods
The synthesis of this compound typically involves the bromination of precursor compounds followed by cyclization reactions. Recent studies have explored various synthetic routes that enhance yield and functionalization options.
Example Synthesis Pathway
A common synthesis pathway includes:
- Bromination : Introduction of the bromine atom at the 3-position using brominating agents.
- Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine structure through condensation reactions.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown potent inhibition against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
12b | A549 | 8.21 |
12b | HCT-116 | 19.56 |
12b | EGFR WT | 0.016 |
12b | EGFR T790M | 0.236 |
These findings suggest that the compound may act as an epidermal growth factor receptor inhibitor (EGFRi), which is crucial in the treatment of non-small cell lung cancer (NSCLC) .
The mechanism by which this compound exerts its effects involves:
- Inhibition of EGFR : The compound competes with ATP for binding at the active site of EGFR.
- Induction of Apoptosis : Flow cytometric analyses indicate that it promotes apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S and G2/M phases.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Study on NSCLC : A derivative similar to this compound was tested in vitro against NSCLC cell lines and showed promising results in reducing cell viability.
- Molecular Docking Studies : Computational studies have validated the binding affinity of these compounds to EGFR, providing insights into their potential as targeted therapies .
特性
IUPAC Name |
3-bromo-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODBUWPKWKQQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54738-70-4 | |
Record name | 3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。